
Gemifloxacin
Übersicht
Beschreibung
Gemifloxacin is a complex organic compound with a unique structure that includes a naphthyridine core, a cyclopropyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process can be carried out under mild conditions without the use of metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Gemifloxacin exhibits distinct degradation patterns under acidic and basic conditions, with kinetic data available for these reactions.
Acidic Hydrolysis
-
Reaction Conditions : 1.5 M HCl at room temperature (~25°C ± 2°C) for 15 minutes .
-
Products : Three major degradation products at retention times 3.11, 4.69, and 5.56 min (HPLC) .
-
Kinetics : First-order reaction with a half-life (t₁/₂) of 4.5 hours under acidic conditions .
Basic Hydrolysis
-
Reaction Conditions : 1.25 M NaOH at room temperature for 20 minutes .
-
Products : Degradation products at 5.21 and 10.0 min (HPLC) .
-
Kinetics : First-order reaction with a t₁/₂ of 4.5 hours under basic conditions .
Reaction Type | Reagent | Degradation Products | Kinetic Parameter (t₁/₂) |
---|---|---|---|
Acidic | 1.5 M HCl | 3.11, 4.69, 5.56 min | 4.5 hours |
Basic | 1.25 M NaOH | 5.21, 10.0 min | 4.5 hours |
Oxidative Degradation
This compound undergoes oxidative breakdown when exposed to hydrogen peroxide.
-
Reaction Conditions : 30% H₂O₂ at room temperature (~25°C ± 2°C) for 1–10 hours .
-
Products : Unspecified degradation products, but the reaction reduces peak area of this compound over time .
-
Kinetics : Second-order reaction with a rate constant (k) of and t₁/₂ of 72.88 hours .
Thermal Degradation
Photolytic Degradation
This compound degrades under UV light (365 nm), a common issue with fluoroquinolones.
-
Reaction Conditions : Exposure to UV light (365 nm) for up to 8 hours .
-
Products : Six degradation products (D1–D6) with increasing Rf values .
Metabolic Reactions
In humans, this compound undergoes limited metabolism, primarily via glucuronidation.
-
Metabolites :
-
Pathway : UDP-glucuronosyltransferase-mediated glucuronidation forms the carbamyl glucuronide metabolite .
-
Enzyme Interaction : Minimal inhibition of CYP1A2 and CYP4A9/11 in vitro .
Analytical Derivatization
This compound reacts with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions for spectrophotometric quantification.
-
Reaction Conditions :
-
Products : Colored complex measured at 466 nm (this compound) and 464 nm (Moxifloxacin) .
Parameter | This compound | Moxifloxacin |
---|---|---|
Wavelength | 466 nm | 464 nm |
Reaction Time | 20 min | 15 min |
LOD | 0.12 µg/mL | 0.36 µg/mL |
Stability-Indicating HPLC Method
A validated HPLC method separates this compound from degradation products using a mobile phase of 70:30 (v/v) ammonium acetate buffer (pH 2.7)–acetonitrile .
-
Key Features :
Kinetic Spectrophotometric Analysis
This compound’s reaction with NBD-Cl under alkaline conditions provides a sensitive analytical method.
-
Validation :
HPTLC Assay for Degradation Kinetics
A high-performance thin-layer chromatography (HPTLC) method quantifies this compound and its degradation products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Gemifloxacin exhibits potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Its mechanism of action involves dual targeting of essential bacterial enzymes: DNA gyrase and topoisomerase IV. This unique action not only enhances its effectiveness but also contributes to a lower likelihood of developing bacterial resistance compared to other fluoroquinolones .
Key Pharmacokinetic Characteristics
- Oral Bioavailability : Approximately 71% .
- Half-Life : 6-8 hours in patients with normal renal function, allowing for once-daily dosing .
- Excretion : 20-35% is excreted unchanged in urine within 24 hours .
- Tissue Penetration : this compound demonstrates significant penetration into skeletal muscle and adipose tissues, indicating its potential effectiveness in treating soft tissue infections .
Respiratory Tract Infections
This compound is primarily indicated for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis. Clinical studies have shown high success rates:
- Community-Acquired Pneumonia : Clinical success rates range from 93.9% to 95.9% in patients treated with this compound .
- Acute Bacterial Exacerbation of Chronic Bronchitis : Efficacy rates are similarly high, with favorable outcomes reported in clinical trials .
Soft Tissue Infections
Research indicates that this compound may be beneficial for treating soft tissue infections due to its effective tissue penetration and pharmacokinetic properties. The drug's concentrations in soft tissue are significantly higher than those in plasma, suggesting that it can achieve therapeutic levels at infection sites .
Resistance Management
This compound has shown effectiveness against strains resistant to other antibiotics, including multidrug-resistant Streptococcus pneumoniae. Its unique mechanism helps delay the development of resistance, making it a valuable option in the face of rising antibiotic resistance .
Safety Profile
This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:
- Diarrhea (<4%)
- Nausea and rash (<3%)
- Headache (<2%)
Serious adverse events are rare, and drug interactions are minimal, although absorption can be reduced when taken with antacids containing divalent or trivalent cations .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population | Treatment | Success Rate | Notes |
---|---|---|---|---|
Randomized Controlled Trial | Patients with CAP | This compound 320 mg/day | 96.1% | Compared to trovafloxacin; well tolerated |
Open-label Study | Patients with acute exacerbation of chronic bronchitis | This compound 320 mg/day | 97.5% | High clinical success; minimal side effects |
Pharmacokinetic Study | Healthy Volunteers | This compound | N/A | Significant tissue penetration observed |
Wirkmechanismus
The mechanism of action of Gemifloxacin involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against certain bacteria.
Uniqueness
What sets Gemifloxacin apart from these similar compounds is its unique combination of functional groups, which may confer enhanced activity and selectivity against specific targets. Its methoxyimino and aminomethyl groups, in particular, contribute to its distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What validated analytical methods are commonly used for quantifying gemifloxacin in pharmaceutical formulations, and how do their parameters compare?
- Methodology : UV spectrophotometry (272/343 nm) and HPLC with UV detection are standard methods. UV methods validated via experimental design (e.g., robustness testing using methanol as solvent) show specificity, linearity (1–30 µg/mL), precision (RSD <2%), and accuracy (98–102%) . HPLC methods, such as those using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0), achieve lower limits of quantification (LOQ: 0.003 µg/mL in plasma), critical for pharmacokinetic studies .
- Key Considerations : UV is cost-effective for routine quality control, while HPLC is preferred for complex matrices (e.g., plasma) due to higher sensitivity .
Q. How should researchers design experiments to validate this compound assays for robustness and reproducibility?
- Experimental Design : Use factorial design (e.g., 2³ factorial) to test variables like wavelength, solvent purity, and pH. For example, UV method robustness was confirmed by varying methanol content (±5%) and wavelength (±2 nm), showing no significant impact on accuracy .
- Data Validation : Include triplicate analyses, spike-recovery tests (80–120% range), and cross-validation with reference standards (e.g., microbiological assays) to ensure reproducibility .
Q. What pharmacokinetic parameters are essential for evaluating this compound bioavailability in human plasma?
- Core Parameters : AUC₀–t (area under the curve), Cₘₐₓ (maximum concentration), and Tₘₐₓ (time to Cₘₐₓ). Bioequivalence studies require 90% confidence intervals for AUC₀–t and Cₘₐₓ ratios (test vs. reference) to fall within 80–125% .
- Method : HPLC-UV with protein precipitation extraction achieves LOQs suitable for single-dose studies (0.003 µg/mL), enabling precise measurement of these parameters .
Advanced Research Questions
Q. How can contradictory results between UV spectrophotometry and HPLC in this compound quantification be resolved?
- Root Cause Analysis : Discrepancies often arise from matrix interference (e.g., excipients in tablets affecting UV absorbance) or incomplete extraction in HPLC. Conduct forced degradation studies (acid/alkali hydrolysis, oxidation) to identify interfering compounds .
- Resolution Strategy : Cross-validate using LC-MS/MS as a reference method or apply standard addition techniques to correct for matrix effects .
Q. What statistical approaches are optimal for analyzing inter-dataset variability in this compound bioequivalence studies?
- Method : Use ANOVA for intra-dataset precision and non-parametric tests (e.g., Mann-Whitney U) for inter-dataset comparisons. For example, bioequivalence studies comparing AUC₀–t across populations require equivalence testing with α=0.05 .
- Data Interpretation : Report variability as %RSD for intra-batch and inter-batch analyses. Significant differences (p<0.05) in Cₘₐₓ between datasets may indicate formulation or metabolic differences .
Q. How can experimental design address challenges in this compound stability testing under varying environmental conditions?
- Design Framework : Implement ICH Q1A guidelines for stress testing (40°C/75% RH for 6 months). Use response surface methodology (RSM) to model degradation kinetics and identify critical factors (e.g., pH, light exposure) .
- Outcome Metrics : Quantify degradation products via HPLC and correlate with antimicrobial efficacy using MIC (minimum inhibitory concentration) assays against S. pneumoniae .
Q. What methodologies enhance the reproducibility of this compound pharmacokinetic models across diverse patient cohorts?
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal function, age). Validate models using bootstrap resampling and visual predictive checks .
- Data Integration : Incorporate sparse sampling data from clinical trials to reduce participant burden while maintaining model accuracy .
Q. Methodological Best Practices
- Data Transparency : Follow NCCLS guidelines for reporting experimental protocols, including raw data tables in appendices and processed data in results .
- Conflict Resolution : Document methodological limitations (e.g., UV interference from excipients) and their impact on conclusions, as per EUFIC standards .
- Ethical Compliance : For human studies, obtain IRB approval and detail participant selection criteria (e.g., exclusion of renal-impaired patients in pharmacokinetic trials) .
Eigenschaften
Molekularformel |
C18H20FN5O4 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27) |
InChI-Schlüssel |
ZRCVYEYHRGVLOC-UHFFFAOYSA-N |
SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Kanonische SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.